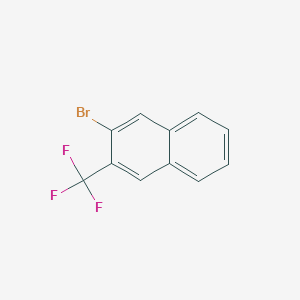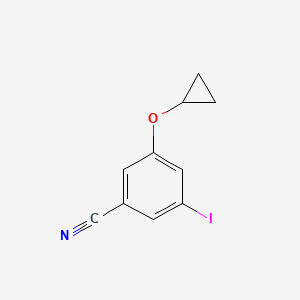
3-Cyclopropoxy-5-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-iodobenzonitrile is an organic compound with the molecular formula C10H8INO It consists of a benzene ring substituted with a nitrile group, an iodine atom, and a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-iodobenzonitrile typically involves the introduction of the cyclopropoxy group and the iodine atom onto a benzonitrile core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-bromobenzonitrile, is reacted with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-iodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to other functional groups.
Cyclopropane Ring Reactions: The cyclopropoxy group can participate in ring-opening reactions under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Cyclopropane Ring Reactions: Acidic or basic conditions can facilitate the ring-opening of the cyclopropane group.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction: Products include amines, carboxylic acids, or other oxidized forms of the nitrile group.
Cyclopropane Ring Reactions: Products include open-chain derivatives of the original compound.
Scientific Research Applications
3-Cyclopropoxy-5-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodobenzonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropoxy group and the iodine atom can influence the compound’s binding affinity and specificity, while the nitrile group can participate in various chemical reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzonitrile: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain reactions.
3-Cyclopropoxybenzonitrile: Lacks the iodine atom, which may reduce its utility in substitution reactions.
5-Iodo-2-methoxybenzonitrile: Contains a methoxy group instead of a cyclopropoxy group, which can affect its chemical properties and reactivity.
Uniqueness
3-Cyclopropoxy-5-iodobenzonitrile is unique due to the presence of both the cyclopropoxy group and the iodine atom on the benzonitrile core. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodobenzonitrile |
InChI |
InChI=1S/C10H8INO/c11-8-3-7(6-12)4-10(5-8)13-9-1-2-9/h3-5,9H,1-2H2 |
InChI Key |
HQGMWOPEGPSSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


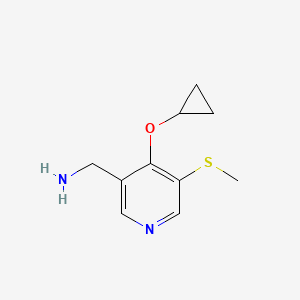

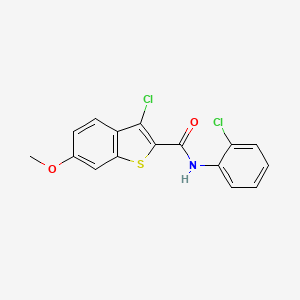

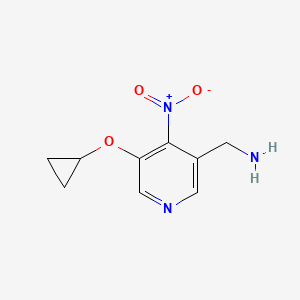
![2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14807111.png)

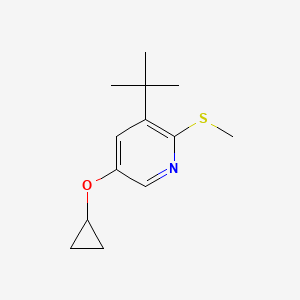
![1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14807128.png)
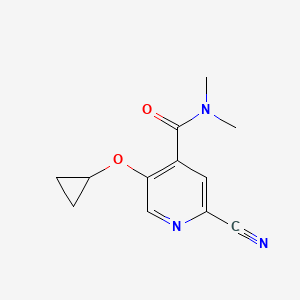

![N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyridine-4-carboxamide](/img/structure/B14807149.png)
